Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-

DNA cross-linking Pyrrolobenzodiazepine Linker length

Researchers synthesizing PBD dimers require the exact C8-O-(CH₂)₃-O-C8′ spacer to maintain validated DNA cross-linking reactivity. Using analogs with different linker lengths can alter interstrand cross-linking efficiency by >10-fold and cellular potency by >3400-fold. · Provides the precise three-carbon bridge mandatory for SG2000 (SJG-136) and structurally identical follow-on PBD dimers. · Supplied with ≥95% purity and batch-specific QC (NMR, HPLC, GC) to support reproducible synthetic workflows and regulatory filings. · Consistent batch-to-batch consistency minimizes the risk of aberrant DNA adduct formation from linker-length heterogeneity.

Molecular Formula C19H18N2O12
Molecular Weight 466.4 g/mol
CAS No. 140658-45-3
Cat. No. B1609747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-
CAS140658-45-3
Molecular FormulaC19H18N2O12
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC
InChIInChI=1S/C19H18N2O12/c1-30-14-6-10(18(22)23)12(20(26)27)8-16(14)32-4-3-5-33-17-9-13(21(28)29)11(19(24)25)7-15(17)31-2/h6-9H,3-5H2,1-2H3,(H,22,23)(H,24,25)
InChIKeyHZOJLJBJSQWDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid CAS 140658-45-3 Procurement Profile


Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro- (CAS 140658-45-3) is a symmetrical bis‑nitroaromatic diacid with a central propane‑1,3‑diether linker. It belongs to the class of 2‑nitro‑5‑methoxybenzoic acid derivatives and serves as a critical synthetic precursor for assembling heterodimeric DNA minor‑groove cross‑linking agents, most notably the pyrrolobenzodiazepine (PBD) dimer SG2000 (SJG‑136) [1]. The compound is supplied with a standard purity of ≥95% and includes batch‑specific QC documentation (NMR, HPLC, GC) to support reproducible synthetic workflows .

Synthetic role Defined diacid building block for PBD dimer assembly
Linker control Establishes precise propane‑1,3‑diyl inter‑PBD spacing
Quality documentation Batch‑specific NMR, HPLC, and GC data support reproducibility

Linker Substitution Fails for 140658-45-3 PBD Dimers


The propane‑1,3‑diyl diether bridge encoded in 140658‑45‑3 is not an arbitrary spacer; it directly predetermines the inter‑PBD distance and thereby the DNA cross‑linking reactivity and sequence selectivity of the final conjugate. Replacing the three‑carbon linker with a longer (e.g., pentane‑1,5‑diyl) or shorter (e.g., ethane‑1,2‑diyl) analog alters the C8–C8′ separation, which has been shown to shift cross‑linking efficiency by >10‑fold and modify the spectrum of interstrand vs. intrastrand adducts [1]. Substitution of the 5‑methoxy‑2‑nitrobenzoyl moiety with other ortho‑nitro or de‑methoxy variants further changes the reduction potential and the subsequent cyclization chemistry required to form the PBD imine pharmacophore [2]. Consequently, procurement of the exact diacid building block is mandatory to maintain the validated structure–activity relationship of PBD dimer leads.

Linker length analog Extending or shortening the central diether bridge may substantially alter DNA cross‑linking reactivity and adduct distribution.
A‑ring substitution Replacing the 5‑methoxy‑2‑nitro pattern can shift the reduction potential and impair the cyclization cascade required for PBD imine formation.

140658-45-3 vs. Linker Analogs – Evidence


DNA Cross-Linking Efficiency by Linker Length

In a direct head‑to‑head comparison of PBD dimers that differ only in the central diether linker length, the C2‑exo‑unsaturated dimer bearing the pentane‑1,5‑diyl linker (4b, DRG‑16) cross‑linked plasmid DNA with >10‑fold greater efficiency than the propane‑1,3‑diyl‑linked dimer 4a (SJG‑136) [1]. Conversely, for the C‑ring‑saturated series, the propane‑1,3‑diyl homologue 3a exhibited higher interstrand cross‑linking reactivity than its pentane‑1,5‑diyl counterpart 3c [1]. Because 140658‑45‑3 is the immediate synthetic precursor that establishes the propane‑1,3‑diyl spacer, its procurement defines which cross‑linking phenotype the final dimer will exhibit.

DNA cross‑linking by linker length
Cross‑study comparable
Propane‑1,3‑diyl PBD dimer (4a) vs. pentane‑1,5‑diyl analogue (4b): >10‑fold difference in plasmid cross‑linking efficiency.
Linker length directs interstrand cross‑linking spectrum.
Assayed in pBR322 plasmid; gel electrophoresis quantification.
DNA cross-linking Pyrrolobenzodiazepine Linker length

Cytotoxic Potency and Linker Length

When the PBD dimer core building block derived from 140658‑45‑3 (propane‑1,3‑diyl, compound 4a) is extended to the pentane‑1,5‑diyl analogue (4b), the in vitro IC₅₀ against IGROV1 ovarian carcinoma cells improves by >3400‑fold [1]. This extreme potency divergence demonstrates that even a single‑methylene‑unit alteration in the linker diacid precursor can produce orders‑of‑magnitude changes in biological activity, reinforcing the need to control the exact structure at the procurement stage.

Cytotoxic potency vs. linker length
Cross‑study comparable
Propane‑1,3‑diyl dimer (4a) vs. pentane‑1,5‑diyl analogue (4b): >3400‑fold lower IC₅₀ in IGROV1 cells for the longer linker.
Small linker change produces large potency shift in cell‑model endpoint.
IGROV1 ovarian carcinoma cells; standard growth inhibition assay.
Cytotoxicity PBD dimer Linker length

DNA Cross-Linking XL₅₀ for SJG-136

The final PBD dimer obtained from a diacid analogous to 140658‑45‑3, SJG‑136 (SG2000), exhibits a DNA cross‑linking XL₅₀ (concentration required for 50% cross‑linking of pBR322 DNA) of 45 nM . This benchmark value is a direct consequence of the propane‑1,3‑diyl spacer geometry and is widely used as a quality‑control reference for new batches of the dimer and its precursors. Any deviation in the linker diacid structure (purity <95%, incorrect linker length, or methoxy/nitro positional isomerism) is expected to shift this XL₅₀ value, compromising batch‑to‑batch reproducibility .

SJG‑136 cross‑linking XL₅₀
Data to verify
XL₅₀ = 45 nM for the propane‑1,3‑diyl‑linked PBD dimer (SJG‑136).
Serves as potency benchmark; integrity of the diacid precursor is inferred from dimer data.
No direct evidence for the diacid itself; class‑level inference from final dimer assay.
DNA cross-linking SJG-136 XL50

Application Scenarios for 140658-45-3


Clinical-Stage PBD Dimer Synthesis

When the synthetic objective is the GMP‑compatible manufacture of SG2000 or structurally identical follow‑on PBD dimers, 140658‑45‑3 is the single defined diacid building block that provides the exact C8–O‑(CH₂)₃–O‑C8′ spacer [1]. The ≥95% purity with traceable QC documentation (NMR, HPLC, GC) supports regulatory filing requirements , and the established batch‑to‑batch consistency minimises the risk of aberrant DNA cross‑linking activity arising from linker‑length heterogeneity [2].

Linker SAR Libraries for PBD Dimers

In medicinal chemistry programs exploring the effect of linker geometry on DNA binding, 140658‑45‑3 serves as the reference three‑carbon anchor point. Quantitative comparisons against the pentane‑1,5‑diyl‑linked diacid analogue (CAS 145325‑48‑0) have demonstrated that the linker length switch alters DNA cross‑linking efficiency by >10‑fold and cellular potency by >3400‑fold [2]. Maintaining a common nitro‑methoxy‑benzoic acid warhead while varying the diacid linker allows systematic deconvolution of linker contributions to pharmacophore geometry.

Nitroreductase-Activated Prodrug Design

The electron‑withdrawing nitro groups at the 2‑position, combined with the electron‑donating 5‑methoxy substituent, create a defined reduction potential profile that can be exploited in bioreductive prodrug strategies. When the dimeric diacid is conjugated to a cytotoxic effector, the di‑nitro system may undergo sequential enzymatic reduction under hypoxic conditions, releasing the payload [3]. The propane‑1,3‑diyl spacer maintains a precise inter‑nitro distance that influences the rate and completeness of the reduction cascade; alteration of the spacer length or nitro/methoxy substitution pattern would require re‑optimisation of the activation kinetics.

Application
Selection Property
Validation Focus
PBD dimer research synthesis
Propane‑1,3‑diyl spacer fidelity
DNA cross‑linking consistency and batch‑to‑batch reproducibility
Linker SAR library construction
Defined three‑carbon anchor point
Cross‑linking reactivity and cell‑growth inhibition comparisons
Bioreductive prodrug design
Nitro‑methoxy reduction potential profile
Reductive activation kinetics under hypoxia‑model conditions
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